Batzelladine G
Description
Structure
2D Structure
Properties
CAS No. |
188112-84-7 |
|---|---|
Molecular Formula |
C39H68N6O3 |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
9-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl (1S,4S,5S,6R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C39H68N6O3/c1-5-6-7-8-9-12-15-18-30-25-34-22-23-35-36(29(4)40-38(41-30)44(34)35)37(46)48-28(3)17-14-11-10-13-16-19-31-26-33-21-20-32-24-27(2)45(47)39(42-31)43(32)33/h27-36,47H,5-26H2,1-4H3,(H,40,41)/t27-,28?,29-,30?,31-,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
FMRPIQGALIIBOX-QHMCLULKSA-N |
Isomeric SMILES |
CCCCCCCCCC1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OC(C)CCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
Canonical SMILES |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition
- Utilized to form carbon-nitrogen bonds by conjugate addition of amines to α,β-unsaturated carbonyl compounds.
- Enables the construction of bicyclic guanidine intermediates critical for the batzelladine core.
- Often combined with aldol addition and retro-aldol steps in cascade reactions to build complexity efficiently.
1,3-Dipolar Cycloaddition
- A powerful method to form pyrrolidine rings, which are part of the batzelladine skeleton.
- Successive 1,3-dipolar cycloadditions have been used to stereoselectively assemble the 2,5-disubstituted pyrrolidine ring system.
- This method allows for the introduction of stereochemical elements early in the synthesis.
Biginelli Condensation
- A multicomponent reaction that can be adapted to form heterocyclic intermediates relevant to batzelladine synthesis.
- Provides a route to functionalized pyrimidine or related heterocycles that can be transformed into guanidine-containing structures.
[4+2] Annulation of N-Alkyl Imines and Vinyl Carbodiimides
- This cycloaddition strategy forms six-membered rings incorporating guanidine functionalities.
- Useful for constructing bicyclic intermediates en route to the tricyclic core.
Free-Radical Cyclization
- Employed to form carbon-carbon bonds in a controlled manner, facilitating ring closure.
- Can be used to generate bicyclic β-lactam intermediates, which serve as key stereochemical control points.
Palladium- and Rhodium-Catalyzed Cycloadditions
- Transition metal-catalyzed carboamination and [4+3] cycloadditions have been reported to efficiently build complex ring systems.
- These catalytic methods offer high regio- and stereoselectivity.
Representative Synthetic Route: Bicyclic β-Lactam Intermediate Strategy
A prominent and versatile approach involves the synthesis of a bicyclic β-lactam intermediate, which serves multiple roles:
- Controls stereochemistry around the tricyclic skeleton.
- Acts as a pre-activated coupling partner for side chain installation.
- Facilitates the formation of the tricyclic guanidine core via intramolecular cyclization.
- Preparation of the bicyclic β-lactam via free-radical cyclization or cycloaddition.
- Opening of the β-lactam ring with a side chain alcohol under Lewis acid activation (e.g., BF3·OEt2).
- Installation of the guanidine group using N,N-di-Boc-S-methylisothiourea and mercury chloride.
- Mesylation of alcohol groups followed by intramolecular displacement by guanidine to form the tricyclic core.
- Final deprotection with formic acid to yield this compound.
This one-pot process efficiently installs the three critical bonds of the core in a stereoselective manner, yielding the target compound with good overall yield (~40-45%) and stereochemical purity.
Detailed Data Table: Comparison of Key Synthetic Methods for this compound
Research Findings and Optimization Notes
Stereochemical Control: The bicyclic β-lactam intermediate approach allows for precise stereochemical control, critical for biological activity. Reduction conditions such as K-selectride/KBF4 in toluene have been optimized to improve diastereoselectivity (up to 5:3 d.r.).
Side Chain Installation: Activation with BF3·OEt2 facilitates smooth coupling of the side chain to the bicyclic intermediate, enabling modular synthesis and analog generation.
Guanidine Installation: The use of N,N-di-Boc-S-methylisothiourea with mercury chloride is effective for guanidine introduction, followed by mesylation and intramolecular displacement to form the tricyclic core in one pot.
Yield and Scalability: The concise synthesis can be completed in as few as 8 steps from readily available building blocks, with overall yields around 40-45% for the final steps, demonstrating scalability for further biological evaluation.
Alternative Routes: Convergent strategies involving aldol addition–retro-aldol–aza-Michael cascades have been generalized to access various batzelladine analogs, including this compound, by functionalizing a common tropane core.
Chemical Reactions Analysis
Batzelladine G undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction may yield amine-functionalized products .
Scientific Research Applications
Batzelladine G has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of batzelladine G involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways are still under investigation, but its guanidinium core is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Structural Features
The batzelladine family shares a common guanidine-based framework but varies in ring systems, stereochemistry, and substituents. Key structural comparisons include:
Bioactivity Profiles
Anti-HIV Activity :
Synthetic Accessibility :
- Batzelladine D and A have been synthesized via [4+2]-annulation and biomimetic routes , whereas this compound’s synthesis remains unreported, likely due to its complex stereochemistry .
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